molecular formula C8H9NO4S B1209806 Methyl 2-(aminosulfonyl)benzoate CAS No. 57683-71-3

Methyl 2-(aminosulfonyl)benzoate

Cat. No.: B1209806
CAS No.: 57683-71-3
M. Wt: 215.23 g/mol
InChI Key: VSOOBQALJVLTBH-UHFFFAOYSA-N
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Description

2-aminosulfonyl-benzoic acid methyl ester is a benzoate ester that is methyl benzoate substituted by a sulfamoyl group at position 2. It is a metabolite of the herbicide metsulfuron-methyl. It has a role as a marine xenobiotic metabolite. It is a benzoate ester, a sulfonamide and a methyl ester.

Properties

IUPAC Name

methyl 2-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOOBQALJVLTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074062
Record name Benzoic acid, 2-(aminosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzoic acid, 2-(aminosulfonyl)-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

57683-71-3
Record name Methyl 2-(aminosulfonyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57683-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(aminosulfonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057683713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(aminosulfonyl)-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-(aminosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl o-sulphamoylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An HCl stream is led under cooling into a suspension of 143.3 g (0.78 mol) in 600 ml absolute methanol until saturation. Subsequently the solution is refluxed yet two hours until the saccharine has gone completely into solution and the reaction has terminated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the research on synthesizing methyl 2-sulfamoylbenzoate using triphosgene?

A1: The research [] focuses on optimizing the synthesis of tribenuron-methyl, a widely used herbicide, with methyl 2-sulfamoylbenzoate being a key intermediate in the process. The study highlights the challenge of high triphosgene consumption due to its decomposition at elevated temperatures. By implementing a two-reactor system and adjusting reaction parameters, the researchers significantly reduced triphosgene usage and increased the yield of methyl 2-sulfamoylbenzoate. This optimization is crucial for cost-effectiveness and environmental friendliness in tribenuron-methyl production.

Q2: What information does the thermodynamic modelling study provide about methyl 2-sulfamoylbenzoate?

A2: While the abstract [] doesn't provide specific data, it indicates a study focusing on the solubility of methyl 2-sulfamoylbenzoate in sixteen different organic solvents across a range of temperatures. Understanding solubility is crucial for various aspects of chemical synthesis, purification, and potential formulation development. The study likely provides valuable data regarding the compound's behavior in different solvent systems, which is essential for optimizing reaction conditions and potentially predicting its behavior in various applications.

Q3: Are there any analytical methods mentioned for methyl 2-sulfamoylbenzoate?

A3: Although not explicitly stated, the optimization of the synthesis [] implies the use of analytical methods to monitor the reaction progress and determine the yield of methyl 2-sulfamoylbenzoate. Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are commonly employed to track reaction progress and quantify the product in such synthetic procedures.

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